2-(2-Iodophenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Iodophenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols. This compound features an iodine atom attached to a phenoxy group, which is further connected to a propanol backbone. The ®-configuration indicates that the compound is chiral, with the specific arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Iodophenoxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and ®-propylene oxide.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The phenoxide ion, generated from 2-iodophenol, attacks the epoxide ring of ®-propylene oxide, leading to the formation of ®-2-(2-Iodophenoxy)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Iodophenoxy)propan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Iodophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a phenoxypropanol without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of ®-2-(2-Iodophenoxy)propanone.
Reduction: Formation of ®-2-(2-Phenoxy)propan-1-ol.
Substitution: Formation of ®-2-(2-Aminophenoxy)propan-1-ol or ®-2-(2-Thiophenoxy)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Iodophenoxy)propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-Iodophenoxy)propan-1-ol depends on its specific application. For instance:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Iodophenoxy)propan-1-ol: The enantiomer of the compound with opposite chirality.
2-(2-Bromophenoxy)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-(2-Chlorophenoxy)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
®-2-(2-Iodophenoxy)propan-1-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine or chlorine analogs. The ®-configuration also imparts specific stereochemical properties that can affect its biological activity.
Eigenschaften
Molekularformel |
C9H11IO2 |
---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
2-(2-iodophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
FGSMCNNXQKNKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.